2-(4-Methoxyphenoxy)ethane-1-sulfonamide 2-(4-Methoxyphenoxy)ethane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18273555
InChI: InChI=1S/C9H13NO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C9H13NO4S
Molecular Weight: 231.27 g/mol

2-(4-Methoxyphenoxy)ethane-1-sulfonamide

CAS No.:

Cat. No.: VC18273555

Molecular Formula: C9H13NO4S

Molecular Weight: 231.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenoxy)ethane-1-sulfonamide -

Specification

Molecular Formula C9H13NO4S
Molecular Weight 231.27 g/mol
IUPAC Name 2-(4-methoxyphenoxy)ethanesulfonamide
Standard InChI InChI=1S/C9H13NO4S/c1-13-8-2-4-9(5-3-8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Standard InChI Key IWMQSKWKLLDEEG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OCCS(=O)(=O)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(4-Methoxyphenoxy)ethane-1-sulfonamide (IUPAC name: 2-(4-methoxyphenoxy)ethanesulfonamide) features a central ethane chain bridging a 4-methoxyphenoxy group and a sulfonamide moiety. The molecular formula is C₉H₁₃NO₄S, with a molecular weight of 255.27 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07). The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron-donating effects, potentially influencing reactivity and biological interactions.

The compound’s SMILES notation, COC1=CC=C(C=C1)OCCS(=O)(=O)N, underscores the connectivity of its functional groups. Key structural features include:

  • Phenoxy Ether Linkage: The ether oxygen connects the phenyl ring to the ethane chain, conferring flexibility and moderate polarity.

  • Sulfonamide Group (-SO₂NH₂): A classic pharmacophore in drug design, known for hydrogen-bonding capabilities and enzyme inhibition.

Comparative Structural Analysis

To contextualize its uniqueness, Table 1 contrasts 2-(4-Methoxyphenoxy)ethane-1-sulfonamide with structurally related sulfonamides:

Compound NameStructural FeaturesBiological Activity
2-(4-Methoxyphenyl)ethane-1-sulfonamide Phenyl group directly bonded to ethane chainLimited data; hypothesized enzyme modulation
5-Fluoro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamideIndole moiety incorporated into sulfonamideAntiviral, anticancer
N-(4-Acetylphenyl)-2-(4-methoxyphenoxy)ethanesulfonamideAcetylated aryl amine substituentUnder investigation for kinase inhibition

The phenoxy ether bridge in 2-(4-Methoxyphenoxy)ethane-1-sulfonamide distinguishes it from analogs with direct phenyl-ethane bonds, potentially altering solubility and target affinity .

Synthesis and Chemical Properties

Synthetic Pathways

While explicit literature on this compound’s synthesis is sparse, plausible routes can be inferred from established sulfonamide methodologies:

  • Ether Formation: Reacting 4-methoxyphenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) yields 1-(4-methoxyphenoxy)-2-bromoethane.

  • Sulfonylation: Treating the bromo intermediate with sulfamide (NH₂SO₂NH₂) under nucleophilic substitution conditions forms the sulfonamide.

Alternative approaches may involve:

  • Mitsunobu Reaction: Coupling 4-methoxyphenol with 2-hydroxyethanesulfonamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Post-Functionalization: Introducing the methoxy group via demethylation of a protected precursor.

Physicochemical Properties

Predicted properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the sulfonamide and ether groups.

  • Melting Point: Estimated 180–190°C based on analogs .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the sulfonamide bond.

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Anticancer Effects

Structural analogs, such as the indole-containing sulfonamide in, exhibit anti-inflammatory activity by suppressing TNF-α and IL-6 production. The phenoxy ether’s flexibility may facilitate membrane penetration, enhancing bioavailability for cancer cell targeting.

Research Trends and Future Directions

Current Applications

  • Medicinal Chemistry: As a scaffold for designing kinase inhibitors and protease modulators.

  • Material Science: Sulfonamide derivatives are explored for polymer functionalization due to their thermal stability .

Knowledge Gaps

  • In Vivo Studies: No pharmacokinetic or toxicity data are available.

  • Structure-Activity Relationships (SAR): Systematic studies are needed to optimize substituents for target specificity.

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